molecular formula C9H6N2O4 B1525304 4-Azaindole-3,7-dicarboxylic acid CAS No. 1190319-22-2

4-Azaindole-3,7-dicarboxylic acid

Cat. No.: B1525304
CAS No.: 1190319-22-2
M. Wt: 206.15 g/mol
InChI Key: ZBTGXRQGIIKURY-UHFFFAOYSA-N
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Description

Overview of Azaindole Scaffolds in Organic and Inorganic Chemistry

Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds consisting of a pyridine (B92270) ring fused to a pyrrole (B145914) ring. nih.gov They are considered bioisosteres of indole (B1671886) and purine (B94841) systems, meaning they have similar shapes and electronic properties, which allows them to interact with biological systems in a comparable manner. pharmablock.com This characteristic has made them privileged structures in medicinal chemistry, particularly in the development of kinase inhibitors. nih.govpharmablock.com The introduction of a nitrogen atom into the indole scaffold can modulate a molecule's physicochemical properties, such as solubility and lipophilicity, and can create new intellectual property opportunities in drug discovery. pharmablock.com

The position of the nitrogen atom in the six-membered ring gives rise to four structural isomers: 4-azaindole (B1209526), 5-azaindole (B1197152), 6-azaindole, and 7-azaindole (B17877). Each isomer exhibits distinct electronic and steric properties, which in turn influences their reactivity and biological activity. For instance, 7-azaindole is the most frequently utilized isomer in drug discovery, likely due to its structural resemblance to the adenine (B156593) fragment of ATP, a key molecule in many biological processes. pharmablock.com In contrast, 4-azaindoles are also of significant interest, and their unique electronic distribution offers different opportunities for molecular design. nih.gov The choice of isomer can significantly impact the binding affinity of a drug candidate to its target protein.

Table 1: Comparison of Azaindole Isomers

Isomer Key Features Common Applications
4-Azaindole Unique electronic properties due to the nitrogen position. nih.gov Kinase inhibitors, probes for chemical biology. nih.govnih.gov
5-Azaindole Less common in literature compared to 7-azaindole. pharmablock.com Investigated for various therapeutic targets.
6-Azaindole Intermediate in prevalence in medicinal chemistry literature. pharmablock.com Building block for various bioactive molecules.
7-Azaindole Most frequently used isomer in drug discovery. pharmablock.com Kinase inhibitors, mimics of the adenine scaffold. pharmablock.com

The incorporation of carboxylic acid groups into heterocyclic systems imparts a range of valuable properties. Carboxylic acids are key functional groups that can participate in a variety of chemical transformations, making them versatile synthetic handles. nih.gov They can act as hydrogen bond donors and acceptors, which is crucial for molecular recognition and the formation of supramolecular structures. In the context of medicinal chemistry, the acidic nature of the carboxylic acid group can be exploited to improve the pharmacokinetic properties of a drug molecule.

Rationale for Investigating Dicarboxylic Acid Derivatives of Azaindoles

The presence of two carboxylic acid groups on an azaindole scaffold, as in 4-azaindole-3,7-dicarboxylic acid, is expected to confer unique and advantageous properties. While specific research on this particular dicarboxylic acid is limited, the rationale for its investigation can be extrapolated from the known chemistry of related compounds.

Dicarboxylic acids are excellent ligands for metal ions, forming stable coordination complexes. The two carboxylic acid groups in this compound, along with the nitrogen atoms of the heterocyclic core, can act as multiple coordination sites. This multidentate character enhances the stability of the resulting metal complexes, making them promising candidates for applications in catalysis, materials science, and bioinorganic chemistry. The specific arrangement of the coordinating groups in this compound could lead to the formation of unique and potentially useful coordination polymers and metal-organic frameworks (MOFs). rsc.org

The ability of carboxylic acids to form strong and directional hydrogen bonds makes them ideal building blocks for the construction of well-defined supramolecular assemblies. The two carboxylic acid groups of this compound can participate in a variety of hydrogen bonding motifs, leading to the formation of tapes, sheets, and three-dimensional networks. These supramolecular architectures can have applications in areas such as crystal engineering, materials science, and molecular recognition.

The electronic properties of the azaindole ring are influenced by the nature and position of its substituents. The two electron-withdrawing carboxylic acid groups in this compound are expected to significantly modify the electron density distribution within the heterocyclic system. This can affect its reactivity, spectroscopic properties, and potential for tautomerism. Tautomerism, the ability of a molecule to exist in two or more interconvertible isomeric forms, is a known feature of azaindole systems and can be influenced by environmental factors such as solvent and pH. The presence of two carboxylic acid groups could lead to complex tautomeric equilibria, offering a mechanism to fine-tune the properties of the molecule.

While comprehensive experimental data on this compound remains to be fully explored, the foundational knowledge of azaindole chemistry and the versatile nature of dicarboxylic acids provide a strong impetus for its continued investigation as a promising platform for the development of new functional molecules and materials.

Scope and Academic Relevance of this compound Research

While the broader family of azaindoles has been the subject of extensive research, scientific inquiry into the specific compound This compound is still an emerging field. The academic relevance of this particular molecule stems from the established importance of the 4-azaindole core and the versatile nature of its dicarboxylic acid substituents. The 4-azaindole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in the design of kinase inhibitors and other therapeutic agents due to its ability to mimic the purine structure of ATP. pharmablock.comnih.govmdpi.com

The presence of two carboxylic acid groups at the 3 and 7 positions of the 4-azaindole ring is anticipated to confer unique properties. These groups can participate in the formation of salts, co-crystals, and metal-organic frameworks (MOFs), opening avenues for the development of novel materials with tailored properties. In a biological context, the dicarboxylic acid functionality can enhance interactions with target proteins and improve pharmacokinetic profiles.

Despite its potential, a comprehensive search of publicly available scientific literature reveals a notable lack of detailed experimental data specifically for this compound. Information regarding its synthesis, crystal structure, and comprehensive spectroscopic characterization remains elusive. However, the foundational knowledge of 4-azaindole chemistry provides a strong basis for future investigations into this promising compound.

Research into substituted 4-azaindoles has yielded a variety of synthetic methodologies, including palladium-catalyzed cascade C-N cross-coupling/Heck reactions and modifications of classical indole syntheses like the Bartoli and Fischer reactions. acs.orgnih.govacs.orgresearchgate.net These established routes could potentially be adapted for the synthesis of this compound.

The academic community's interest in 4-azaindole derivatives continues to grow, driven by their proven utility in drug discovery and their potential in creating advanced materials. acs.orgresearchgate.net As synthetic methods become more refined and the demand for novel molecular scaffolds increases, it is anticipated that the research landscape for specifically functionalized compounds like this compound will expand significantly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-3,7-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)4-1-2-10-7-5(9(14)15)3-11-6(4)7/h1-3,11H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTGXRQGIIKURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901242721
Record name 1H-Pyrrolo[3,2-b]pyridine-3,7-dicarboxylic acid
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Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-22-2
Record name 1H-Pyrrolo[3,2-b]pyridine-3,7-dicarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridine-3,7-dicarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID901242721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Azaindole 3,7 Dicarboxylic Acid

Strategies for the Construction of the 4-Azaindole (B1209526) Core

The formation of the 4-azaindole scaffold, a fused heterocyclic system containing a pyridine (B92270) and a pyrrole (B145914) ring, is a critical first step. nih.govrsc.org This can be achieved through various synthetic routes, often starting from either pyridine or pyrrole precursors. rsc.org The inherent electronic properties of the pyridine ring can make some classic indole (B1671886) formation methods inefficient, necessitating the development of specialized strategies. researchgate.net

Precursor Synthesis and Ring-Closing Reactions

A common approach to building the azaindole core involves the use of appropriately substituted pyridine derivatives. rsc.org For instance, nitropyridines can react with vinyl Grignard reagents in a Bartoli-type reaction to form 4- or 6-azaindoles. acs.orgnih.gov The presence of a halogen atom alpha to the pyridine nitrogen has been observed to improve the yield of this reaction. acs.orgnih.gov Another strategy begins with commercially available aminopyridines, which can undergo Sonogashira alkynylation followed by a base-mediated cyclization to construct the fused pyrrole ring. researchgate.net

Pyrrole Annulation Approaches

Pyrrole annulation strategies focus on constructing the pyrrole ring onto a pre-existing pyridine scaffold. One such method is the Fischer indole synthesis, which has been adapted for azaindoles. A notable example involves the condensation of 5-hydrazinyl-2-methoxypyridine (B67139) with acetophenones in an acidic medium to furnish the 4-azaindole framework in a single step. nih.gov More recent developments include palladium-catalyzed [4+1] annulation reactions of α-alkenyl-dicarbonyl compounds with primary amines, which offers a one-pot synthesis of highly substituted pyrroles. mdpi.com

Pyridine Ring Formation Strategies

Conversely, the pyridine ring can be constructed onto a pyrrole template. While less common for the synthesis of 4-azaindole itself, general methods for pyridine ring formation are relevant. These can include hetero-Diels-Alder reactions, where a diene and a dienophile react in a [4+2] cycloaddition to form a six-membered ring. nih.gov Nature provides examples of non-enzymatic pathways where a 1,5-dione moiety reacts with ammonia (B1221849) to form the pyridine ring. nih.gov

Introduction of Carboxylic Acid Functionalities at C-3 and C-7 Positions

With the 4-azaindole core in hand, the next critical phase is the regioselective introduction of carboxylic acid groups at the C-3 and C-7 positions. A carboxylic acid is an organic compound characterized by a carboxyl group (-COOH). wikipedia.orglumenlearning.com

Regioselective Functionalization Techniques

Achieving functionalization at specific positions on the azaindole ring system is challenging due to the differing reactivities of the pyridine and pyrrole rings. nih.gov The pyrrole moiety is generally more nucleophilic and susceptible to electrophilic attack, while the pyridine ring is more electron-deficient. nih.gov

One strategy involves the N-oxidation of the pyridine ring, which can alter the electron density and direct incoming electrophiles. For example, N-oxidation of 7-azaindole (B17877) facilitates electrophilic chlorination at the C-6 position. acs.orgnih.gov Subsequent removal of the N-oxide and other functional group manipulations can lead to the desired substitution pattern. acs.orgnih.gov A patent describes a method for synthesizing 4-nitro-7-azaindole where a 1H-pyrrolo[2,3-b]pyridine-3-carboxylate is first N-oxidized, then nitrated, followed by decarboxylation and removal of the N-oxide. google.com

Another powerful technique is the use of directing groups to control the position of functionalization.

Directed ortho-metalation (DoM) is a highly effective method for achieving regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgchem-station.com This technique utilizes a directing metalation group (DMG), which is a Lewis basic moiety that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.orguwindsor.ca

In the context of azaindoles, a carbamoyl (B1232498) group can be employed as a DMG. For instance, an N7-carbamoyl group on a 7-azaindole can direct metalation and subsequent electrophilic quenching to the C-6 position. nih.gov A fascinating "directed metalation-group dance" has been reported where the carbamoyl group can be induced to migrate from the N7 to the N1 position, allowing for a second directed metalation at the C-2 position. nih.gov This iterative functionalization provides a powerful tool for introducing substituents at multiple, specific sites on the azaindole scaffold. nih.gov The N,N-diisopropylcarboxamide group has also been identified as an effective directing group for the lithiation and subsequent functionalization at the C-2 position of 7-azaindole. nih.gov

The following table summarizes key reactions and reagents used in the synthesis and functionalization of azaindoles.

Reaction Type Starting Material Key Reagents Product Reference(s)
Bartoli Indole SynthesisNitropyridineVinylmagnesium bromide4- or 6-Azaindole acs.org, nih.gov
Fischer Indole Synthesis5-Hydrazinyl-2-methoxypyridineAcetophenones, Acid4-Azaindole derivative nih.gov
Sonogashira Coupling/CyclizationAminopyridineTerminal alkyne, Pd catalyst, BaseAzaindole researchgate.net
N-Oxidation/Nitration1H-Pyrrolo[2,3-b]pyridine-3-carboxylatem-CPBA, Nitrating agent4-Nitro-7-azaindole-3-carboxylate N-oxide google.com
Directed Ortho-MetalationN-Carbamoyl-7-azaindoleOrganolithium reagent, ElectrophileC-6 substituted 7-azaindole nih.gov

Multi-step Synthetic Routes to Dicarboxylic Acids

The synthesis of dicarboxylic acid derivatives of azaindoles often involves multi-step sequences. researchgate.net A common strategy begins with a commercially available or readily synthesized azaindole core, which is then functionalized. For example, the synthesis of 3,6-diaryl-7-azaindoles starts with the electrophilic iodination of 7-azaindole at the C3 position. acs.org This is followed by N-oxidation of the pyridine ring, which facilitates subsequent transformations. acs.org The introduction of different functional groups at various positions can be achieved through a series of protection, activation, and coupling steps. acs.orgresearchgate.net

Post-Synthetic Modifications and Derivatization

Once the 4-azaindole-3,7-dicarboxylic acid core is synthesized, it can be further modified to create a diverse range of derivatives. These modifications are crucial for tuning the molecule's properties for various applications.

Esterification and Amidation Reactions

The carboxylic acid groups at the C3 and C7 positions are prime sites for derivatization.

Esterification: The conversion of carboxylic acids to esters can be achieved using various methods. A widely used and efficient method is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This method is known for its mild reaction conditions and high yields, even with sterically hindered alcohols and carboxylic acids. organic-chemistry.org

Amidation: The formation of amides from carboxylic acids is a fundamental transformation in organic and medicinal chemistry. Similar to esterification, coupling agents like DCC or other modern reagents can be used to facilitate the reaction between the carboxylic acid and an amine. Cobalt-catalyzed C-H amidation has also been reported for 7-azaindoles, offering a direct way to introduce an amide group at a specific C-H bond. nih.govacs.org The 7-azaindoline amide moiety can also act as a directing group in asymmetric reactions. mdpi.com

Table 2: Common Derivatization Reactions of Carboxylic Acids

ReactionReagentsProductRef.
Esterification (Steglich) Alcohol, DCC, DMAPEster organic-chemistry.org
Amidation Amine, Coupling Agent (e.g., DCC)Amide nih.govacs.org

C-H Functionalization at Other Positions

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized substrates, making synthetic routes more atom-economical. nih.gov For azaindole systems, regioselective C-H functionalization can be challenging due to the presence of multiple reactive sites. nih.gov However, the use of directing groups can control the regioselectivity of these reactions. nih.gov For instance, rhodium(III)-catalyzed C-H activation has been used in the synthesis of 7-azaindoles. nih.gov While specific examples for the C-H functionalization of this compound at other positions are not provided, the principles of directed C-H activation are applicable to this system. nih.gov

N-Substitution Reactions of the Pyrrole Nitrogen

The pyrrole nitrogen of the azaindole core can be substituted to introduce various functional groups, which can significantly impact the molecule's biological activity and physical properties. nih.govmdpi.com The Paal-Knorr reaction, a classic method for pyrrole synthesis, can be adapted for the synthesis of N-substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine. mdpi.com For pre-formed azaindoles, N-substitution can be achieved through various alkylation or arylation reactions. For example, N-alkylation of o-chloroarylamines followed by a one-pot copper-free Sonogashira alkynylation and base-mediated indolization can yield N-alkylazaindoles. organic-chemistry.org Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are often employed to temporarily block the pyrrole nitrogen during other transformations. sigmaaldrich.com

Green Chemistry Approaches to this compound Synthesis Remain Undocumented in Public Research

Extensive searches for synthetic methodologies for the specific chemical compound this compound have yielded no specific results. While a significant body of research exists on the synthesis of the broader class of azaindoles and their derivatives, information detailing the creation of this particular dicarboxylic acid is not available in the public domain.

Consequently, a detailed discussion on the green chemistry approaches for the synthesis of this compound, as outlined in the requested article structure, cannot be provided. There is no specific information regarding solvent-free reactions, microwave-assisted synthesis, or specific catalytic methods (palladium, copper, or iron catalysis) for this compound.

Research in the field of azaindole synthesis is active, with numerous methods being developed for various derivatives due to their importance in medicinal chemistry. mdpi.comresearchgate.net These methods often employ green chemistry principles to improve sustainability.

General Green Chemistry Trends in Azaindole Synthesis:

While not specific to this compound, general trends in the synthesis of other azaindole compounds include:

Microwave-Assisted Synthesis: Microwave irradiation is frequently used to accelerate reactions, often leading to higher yields and reduced side products compared to conventional heating. organic-chemistry.orgnih.govnih.gov For instance, the Hegedus-Mori-Heck intramolecular reaction to form various azaindoles has been successfully performed under microwave conditions. organic-chemistry.org

Catalytic Methods: Palladium, copper, and iron catalysts are central to many modern azaindole synthesis strategies. nih.gov Palladium-catalyzed reactions, such as the Sonogashira and Heck couplings, are widely used to construct the azaindole core from substituted pyridines. mdpi.comnih.gov Efforts are also being made to use less expensive and more environmentally benign catalysts like iron.

Solvent-Free Reactions: Some synthetic protocols for azaindole derivatives are performed under solvent-free conditions, often coupled with microwave heating, which aligns with the principles of green chemistry by reducing solvent waste. nih.govrhhz.net For example, a solvent- and catalyst-free three-component Mannich-type reaction has been developed for synthesizing 7-azagramine analogues. rhhz.net

It is plausible that such green chemistry techniques could be adapted for the synthesis of this compound. However, without specific published research, any description of such a synthesis would be purely speculative.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography of 4-Azaindole-3,7-dicarboxylic acid and Its Derivatives

X-ray crystallography stands as the unequivocal method for determining the spatial arrangement of atoms within a crystalline solid. sevenstarpharm.com It provides comprehensive data on molecular composition, atomic connectivity, bond lengths and angles, molecular conformation, and the intricate networks of intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. sevenstarpharm.com

Single-crystal X-ray diffraction (SCXRD) analysis offers an atomic-resolution view of a molecule's structure. While specific crystallographic data for this compound is not publicly available, a detailed study on the closely related compound, 7-azaindole-3-carboxylic acid, provides significant insight into the structural characteristics that can be anticipated. open.ac.uk

The analysis of 7-azaindole-3-carboxylic acid revealed an orthorhombic crystal system with the space group Pca2₁. open.ac.uk The crystal structure is characterized by chains of molecules linked through a robust network of intermolecular hydrogen bonds. open.ac.uk Specifically, a hydrogen bond forms between the carboxylic acid's hydroxyl group and the pyridine (B92270) nitrogen of an adjacent molecule (O–H···N), while another occurs between the pyrrole (B145914) nitrogen's hydrogen and a carboxylic oxygen (N–H···O). open.ac.uk This cooperative hydrogen bonding arranges the molecules into extended ribbons. open.ac.uk The structural parameters obtained from this analysis are crucial for understanding the solid-state behavior of this class of compounds.

Table 1: Crystallographic Data for 7-Azaindole-3-carboxylic acid open.ac.uk
ParameterValue
Chemical FormulaC₈H₆N₂O₂
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)14.247(3)
b (Å)5.1983(10)
c (Å)9.871(2)
Volume (ų)731.0(2)
Z (molecules/unit cell)4

Polymorphism, the ability of a compound to exist in more than one crystal form, and co-crystallization, the formation of a crystalline structure containing two or more different neutral molecules in a stoichiometric ratio, are critical areas of study in materials and pharmaceutical sciences. mdpi.comtbzmed.ac.ir Co-crystals are designed to modify physicochemical properties through the engineering of intermolecular interactions. mdpi.comtbzmed.ac.ir

For pyridine derivatives and dicarboxylic acids, co-crystal formation is often guided by the formation of reliable supramolecular synthons, such as the carboxylic acid-pyridine heterosynthon. tbzmed.ac.ir The azaindole nucleus, containing a pyridine ring, makes this compound a prime candidate for co-crystallization studies. The predictability of forming a co-crystal versus a salt can often be estimated by the difference in pKₐ values (ΔpKₐ) between the acidic and basic components. A ΔpKₐ < 0 generally results in a co-crystal, while a ΔpKₐ > 3 typically leads to salt formation. mdpi.com

Common methods for preparing co-crystals include solvent evaporation, where the components are dissolved in a common solvent that is slowly evaporated, and mechanochemical grinding. tbzmed.ac.ir

Vibrational Spectroscopy (IR, Raman, VCD)

Vibrational spectroscopy, including Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), provides detailed information about a molecule's functional groups, bonding arrangements, and intermolecular interactions. mdpi.comrsc.org These techniques are particularly sensitive to the effects of hydrogen bonding, protonation state, and the surrounding solvent environment. rsc.org

The vibrational spectra of this compound are dominated by features corresponding to its carboxylic acid groups. The protonation state of these groups—whether they exist in the neutral carboxylic acid form (–COOH) or the deprotonated carboxylate form (–COO⁻)—can be clearly distinguished using IR spectroscopy. researchgate.net

Protonated State (–COOH): The neutral carboxylic acid is characterized by two prominent features. The first is a very broad O–H stretching band appearing between 2500 and 3300 cm⁻¹, which is a hallmark of the strong hydrogen bonding in carboxylic acid dimers. orgchemboulder.com The second is an intense carbonyl (C=O) stretching band, typically found in the 1690–1760 cm⁻¹ region. researchgate.netorgchemboulder.com

Deprotonated State (–COO⁻): Upon deprotonation to form the carboxylate anion, the distinct C=O and O-H stretching bands disappear and are replaced by two new bands: a strong asymmetric stretching vibration (νₐₛ) around 1579 cm⁻¹ and a weaker symmetric stretching vibration (νₛ) near 1406 cm⁻¹. researchgate.net

Table 2: Characteristic IR Bands for Carboxylic Acid Protonation States researchgate.netorgchemboulder.com
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
–COOH (acid)O–H stretch3300–2500Strong, very broad
–COOH (acid)C=O stretch1760–1690Strong
–COO⁻ (carboxylate)Asymmetric stretch~1579Strong
–COO⁻ (carboxylate)Symmetric stretch~1406Variable, weaker

The structure of this compound is predisposed to forming extensive intermolecular hydrogen bonds, which profoundly influence its vibrational spectra. The key interactions involve the pyrrole N–H group, the pyridine nitrogen atom, and the two carboxylic acid functionalities.

Studies on related azaindole derivatives confirm the presence of strong hydrogen bonds. In the solid state, N–H···N bonds lead to the formation of dimers, a feature clearly identified in the IR spectra of 7-azaindole (B17877) derivatives. mdpi.com The crystal structure of 7-azaindole-3-carboxylic acid confirms the presence of both O–H···N and N–H···O hydrogen bonds, creating a highly stable, interconnected network. open.ac.uk Furthermore, research has shown that the 7-azaindole moiety can form a perfectly complementary, doubly hydrogen-bonded complex with a carboxylic acid group, demonstrating an interaction that is even stronger than the typical carboxylic acid dimer. rsc.orgrsc.orgrsc.org This strong interaction manifests as a decrease and broadening of the carbonyl stretching region in the IR spectrum. rsc.org

The vibrational modes of a molecule can be significantly perturbed by interactions with solvent molecules, especially in polar or hydrogen-bonding solvents. rsc.org For carboxylic acids, hydrogen bond acceptor solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) can interact with the acidic O–H group, leading to shifts in the vibrational frequencies that must be considered for accurate spectral interpretation. rsc.org

Theoretical studies on 7-azaindole in protic solvents like methanol (B129727) have shown that the solvent can play a direct role in the molecule's excited-state dynamics, such as tautomerization via proton transfer. nih.gov The solvent molecules can form hydrogen-bonded complexes, creating specific pathways for chemical processes. nih.gov These solute-solvent interactions alter the electronic and vibrational properties of the azaindole system, which can be observed and characterized through shifts in IR and Raman spectra. The computation of VCD spectra, for instance, often requires the explicit inclusion of solvent molecules to accurately model the experimental results. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's atomic arrangement.

The structure of this compound features a pyrrolo[3,2-b]pyridine core with two carboxylic acid groups. The expected NMR spectra would reflect the distinct electronic environments of the protons and carbon atoms within this framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show a set of characteristic signals. The protons on the pyridine and pyrrole rings are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton of the pyrrole N-H group would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), and the acidic protons of the two carboxyl groups would also be observed as broad singlets at very downfield shifts (often > 12 ppm), though their observation can be solvent-dependent. The coupling patterns between adjacent protons (J-coupling) would be critical for assigning their specific positions on the heterocyclic rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The two carboxylic acid carbons (C3 and C7) would be expected at the most downfield region (typically δ 160-180 ppm). The nine carbons of the azaindole core would have chemical shifts determined by their position and hybridization, providing a unique fingerprint of the molecule.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments would establish the connectivity between adjacent protons on the rings.

HSQC would correlate each proton with its directly attached carbon atom.

HMBC would reveal long-range correlations (over 2-3 bonds) between protons and carbons, which is crucial for confirming the placement of the carboxylic acid groups at positions 3 and 7 and for assembling the entire molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar azaindole and dicarboxylic acid structures.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
N-H (Position 1)> 10.0 (broad s)-
C2-H~8.0-8.5 (s)~125-135
C3-COOH> 12.0 (broad s)~165-175 (C=O)
C3-~110-120
C5-H~8.5-9.0 (d)~145-155
C6-H~7.5-8.0 (d)~115-125
C7-COOH> 12.0 (broad s)~160-170 (C=O)
C7-~140-150
C3a-~140-150
C7a-~120-130

NMR spectroscopy is also a powerful tool for investigating dynamic processes. For this compound, variable-temperature NMR studies could provide insights into conformational equilibria and intermolecular interactions. For instance, the presence of two carboxylic acid groups allows for the formation of intra- and intermolecular hydrogen bonds. rsc.orgrsc.org The breaking and forming of these hydrogen bonds, as well as the exchange of the acidic protons with solvents (like D₂O), can be monitored by observing changes in chemical shifts and signal broadening at different temperatures. rsc.org Such studies are crucial for understanding the compound's behavior in solution, which can influence its chemical reactivity and biological interactions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the unambiguous determination of a compound's molecular formula. For this compound, the molecular formula is C₉H₆N₂O₄. HRMS, typically using techniques like Electrospray Ionization (ESI), would be used to measure the mass of the molecular ion. rsc.org The experimentally determined mass would then be compared to the calculated theoretical mass. A close match (typically within 5 ppm) confirms the elemental composition.

Table 2: HRMS Data for Molecular Formula Confirmation of this compound

Molecular FormulaIon SpeciesCalculated Exact Mass (m/z)Observed Mass (m/z)Difference (ppm)
C₉H₆N₂O₄[M+H]⁺207.03998
[M-H]⁻205.02553

Observed mass and difference are determined experimentally.

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern provides valuable structural information, acting as a molecular fingerprint. For dicarboxylic acids, common fragmentation pathways in negative ion mode include the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.netnih.gov The fragmentation of the 4-azaindole (B1209526) core would also produce characteristic ions. researchgate.netscirp.org

The analysis of the [M-H]⁻ ion of this compound would likely show sequential losses of CO₂ from the two carboxyl groups. The stability of the heterocyclic ring would influence further fragmentation pathways. These patterns are crucial for confirming the presence and location of the carboxylic acid functional groups on the azaindole scaffold.

Table 3: Predicted MS/MS Fragmentation of this compound ([M-H]⁻ Ion)

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Plausible Structure of Fragment
205.03CO₂ (44.00 Da)161.03[M-H-CO₂]⁻
205.03H₂O (18.01 Da)187.02[M-H-H₂O]⁻
161.03CO₂ (44.00 Da)117.03[M-H-2CO₂]⁻
161.03CO (28.00 Da)133.03[M-H-CO₂-CO]⁻

Coordination Chemistry and Metal Organic Frameworks

Chelation Modes and Ligand Behavior of 4-Azaindole-3,7-dicarboxylic acid

The potential chelation modes of this compound can be inferred from the behavior of its parent molecules, azaindoles and dicarboxylic acids. However, without specific experimental data for this particular ligand, the following remains a theoretical projection.

Monodentate, Bidentate, and Polydentate Coordination

Theoretically, this compound possesses multiple potential donor sites, allowing for a variety of coordination modes. It could act as a monodentate ligand, coordinating to a metal center through either the pyridine (B92270) nitrogen or one of the carboxylate oxygen atoms. More likely, it would function as a bidentate or polydentate ligand, forming chelates through the pyridine nitrogen and the adjacent carboxylate group, or by utilizing both carboxylate groups to bridge metal centers, a common feature in the formation of metal-organic frameworks. The simultaneous involvement of the pyridine nitrogen and both carboxylate groups could lead to complex, higher-denticity coordination, fostering the creation of intricate three-dimensional structures.

Role of Carboxylate and Pyridine Nitrogen Donors

The carboxylate groups are expected to be primary coordination sites, likely deprotonated to form carboxylato-metal bonds. These groups can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion. The pyridine nitrogen of the 4-azaindole (B1209526) ring system introduces an additional coordination site. Its involvement would likely depend on the metal ion's electronic properties and the steric environment. The interplay between the hard oxygen donors of the carboxylates and the softer nitrogen donor of the pyridine ring would allow for coordination with a wide range of metal ions.

Synthesis and Characterization of Metal Complexes

Specific reports on the synthesis and characterization of metal complexes with this compound are not readily found in published research. The information below is based on analogous compounds.

Transition Metal Complexes (e.g., Pt, Pd, Fe, Cu, Co)

While research on 4-azaindole derivatives has indicated their ability to form complexes with transition metals, specific examples with the dicarboxylic acid derivative are lacking. For instance, studies on 4-azaindolide, the deprotonated form of 4-azaindole, have shown the formation of an iron(II) complex. This suggests that iron and other transition metals like copper and cobalt could potentially form stable complexes with this compound, likely leading to the formation of coordination polymers or MOFs. The synthesis would typically involve the reaction of a metal salt with the ligand in a suitable solvent, often under solvothermal conditions to promote crystallization.

Main Group Metal Complexes (e.g., Na, Ga)

The coordination chemistry of this compound with main group metals such as sodium or gallium is also an unexplored area. Dicarboxylic acids are known to form complexes with alkali metals, and the additional nitrogen donor site in this ligand could lead to novel structural motifs.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The synthesis of coordination polymers and MOFs relies on the self-assembly of metal ions or clusters (nodes) and organic ligands (linkers). rsc.org The specific geometry and coordination modes of a linker like this compound would be critical in directing the final structure.

The design of extended structures is guided by principles of reticular chemistry, where the geometry of the metal node and the organic linker dictates the resulting topology of the framework. nih.gov The presence of two carboxylate groups and the nitrogen atom of the pyridine ring in this compound offers multiple potential coordination sites. The rigidity or flexibility of the azaindole core would also play a crucial role in the formation of stable, porous frameworks. researchgate.net However, no studies have been published that apply these principles specifically to this ligand.

The dimensionality of coordination polymers can range from one-dimensional (1D) chains to two-dimensional (2D) networks and three-dimensional (3D) frameworks. rsc.orgnih.gov This structural diversity is often influenced by reaction conditions such as solvent, temperature, and the presence of auxiliary ligands. While studies have shown this diversity with other dicarboxylate linkers, rsc.orgmdpi.com there are no documented examples of 1D, 2D, or 3D structures formed using this compound.

The final topology of a MOF is a direct consequence of the coordination geometry of the metal node and the connectivity and geometry of the organic linker. Different metal ions prefer different coordination numbers and geometries, which, in combination with the linker's shape and binding sites, leads to predictable network topologies. For instance, the combination of a square-planar metal node and a linear dicarboxylate can lead to a 2D square grid (sql) topology. Research on other dicarboxylic acids has demonstrated a wide array of resulting topologies, rsc.org but the specific topological outcomes from using this compound have not been investigated.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are emergent properties that arise from the interaction between the metal centers and the organic ligands.

The intrinsic photophysical properties of the azaindole core suggest that its derivatives could be used to create luminescent coordination compounds. rsc.orgacs.orgacs.org The fluorescence of 7-azaindole (B17877) and its derivatives has been a subject of interest, with their emission properties being sensitive to the local environment. acs.orgacs.org Coordination to a metal center can modulate these properties, potentially leading to applications in sensing or light-emitting devices. nih.gov However, the specific optical and luminescent properties of complexes containing this compound have not been reported.

The magnetic properties of coordination polymers are determined by the nature of the metal ions, their spin states, and the magnetic exchange interactions mediated by the bridging ligands. libretexts.org Ligands can facilitate either ferromagnetic or antiferromagnetic coupling between metal centers, leading to a range of magnetic behaviors. researchgate.netmdpi.com While the magnetic properties of numerous coordination polymers have been studied, mdpi.commdpi.com there is no available data on the spin states or magnetic behavior of transition metal complexes synthesized with this compound.

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Motifs in 4-Azaindole-3,7-dicarboxylic acid Systems

The capacity of this compound to form specific and directional hydrogen bonds is the cornerstone of its supramolecular chemistry. These interactions can be categorized into several key motifs that dictate the formation of larger assemblies.

The spatial arrangement of functional groups in this compound allows for both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.

Intramolecular Hydrogen Bonding: Computational studies on various dicarboxylic acids suggest the potential for intramolecular hydrogen bonds, which can influence the molecule's preferred conformation. nih.gov In this compound, a hydrogen bond could potentially form between the carboxylic acid at the 3-position and the nitrogen atom at the 4-position of the pyridine (B92270) ring. The stability of such a bond would depend on the resulting ring strain and the energetic favorability compared to intermolecular interactions. While theoretically possible, these internal bonds are often less stable than the robust intermolecular structures formed in the solid state. nih.govquora.com

Intermolecular Hydrogen Bonding: More significant for self-assembly are the strong and directional hydrogen bonds that link individual molecules. The primary interactions expected are:

Carboxyl-Carboxyl Interactions: Molecules can link via their carboxylic acid groups to form dimers or extended chains.

Azaindole-Carboxyl Interactions: The azaindole core itself provides both a hydrogen bond donor (the N-H of the pyrrole (B145914) ring) and an acceptor (the N of the pyridine ring), allowing it to engage with carboxylic acid groups.

Azaindole-Azaindole Interactions: The N-H and pyridine nitrogen can also form hydrogen bonds between two azaindole cores.

Studies on the related 7-azaindole-3-carboxylic acid have shown that its crystal structure is stabilized by intermolecular O–H···N (carboxyl to pyridine) and N–H···O (pyrrole to carboxyl) hydrogen bonds, which connect the molecules into ribbons. researchgate.net A similar pattern of robust, interconnected chains is highly anticipated for this compound.

Interaction TypeDonor GroupAcceptor GroupResulting Motif
IntermolecularCarboxyl (-COOH)Carboxyl (C=O)Dimer or Catemer (Chain)
IntermolecularCarboxyl (-OH)Pyridine Nitrogen (N4)Heterodimer or Chain
IntermolecularPyrrole Nitrogen (N-H)Carboxyl (C=O)Heterodimer or Chain
IntramolecularCarboxyl (-OH at C3)Pyridine Nitrogen (N4)7-membered ring

The azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry and supramolecular chemistry precisely because of its self-recognition capabilities. nih.govnih.gov The 4-azaindole (B1209526) core contains a pyridine nitrogen atom, which is a hydrogen bond acceptor, and a pyrrole N-H group, which is a hydrogen bond donor. This arrangement allows the molecule to act as a self-complementary unit, capable of forming specific and predictable hydrogen-bonding patterns with other identical molecules.

This dual-functionality is critical for directing the assembly process. Unlike a simple indole (B1671886), the azaindole's pyridine nitrogen provides a strong, localized site for hydrogen bonding, enhancing the fidelity of molecular recognition. Research on 7-azaindole (B17877) has demonstrated its ability to form highly stable, double hydrogen-bonded complexes with molecules containing complementary functionalities, such as carboxylic acids and other protic solvents. nih.gov This inherent ability to form specific, paired interactions is a key driver in the formation of ordered supramolecular structures from azaindole-based building blocks.

One of the most common and stable hydrogen-bonding patterns for carboxylic acids is the formation of a cyclic dimer. This motif, characterized by two simultaneous O-H···O hydrogen bonds, is a highly effective supramolecular synthon. In a molecule like this compound, such dimerization could occur between two molecules, linking either their C3-carboxyl groups or their C7-carboxyl groups.

However, the presence of the azaindole core introduces a competitive interaction. The hydrogen bonding capability of the azaindole's N-H and pyridine N sites can disrupt the carboxyl-carboxyl dimerization. Studies have shown that 7-azaindole is an effective "dimer breaker" for carboxylic acids because it can form a stronger, complementary double hydrogen bond to the COOH moiety than another carboxylic acid molecule can. nih.gov Therefore, in the supramolecular landscape of this compound, there is a likely competition between the formation of carboxylic acid homodimers and the formation of heterodimers or chains involving the azaindole core. The final assembled structure will be determined by the thermodynamic balance of these competing interactions.

Rational Design of Supramolecular Assemblies

The predictable bonding patterns of this compound make it an excellent candidate for the rational design of complex, functional superstructures through both template-directed and hierarchical self-assembly processes.

In template-directed self-assembly, a template molecule or ion directs the spatial arrangement of building blocks into a specific, desired architecture that would not form otherwise. Given its structure, this compound is particularly well-suited for assembly directed by metal ions.

Upon deprotonation, the two carboxylate groups can act as ligands, binding to metal centers to form coordination polymers or Metal-Organic Frameworks (MOFs). In this scenario:

The Building Block: The 4-azaindole-3,7-dicarboxylate anion serves as the organic linker.

The combination of a rigid azaindole core with the versatile binding of carboxylates allows for the construction of 1D, 2D, or 3D networks with defined porosity and functionality. Studies on the related pyrazole-3,5-dicarboxylic acid have shown its ability to form a wide variety of coordination polymers with different dimensionalities depending on the metal ion and reaction conditions. rsc.org

Hierarchical self-assembly is a process where simple, primary structures first form and then organize themselves into more complex, larger-scale superstructures. For this compound, this can be envisioned as a multi-level process:

Level 1: Formation of Primary Synthons. Molecules assemble via the strongest and most directional interactions. This involves the formation of robust hydrogen-bonded motifs such as carboxylic acid dimers or, more likely, extended chains and ribbons held together by a combination of carboxyl-carboxyl and azaindole-carboxyl hydrogen bonds. researchgate.netnih.gov

Level 2: Organization of Primary Structures. These 1D chains or ribbons then pack into 2D layers or 3D networks. This higher-level organization may be driven by weaker, less directional forces such as π-π stacking between the aromatic azaindole rings and van der Waals interactions.

This step-wise assembly, from molecule to chain to network, allows for the creation of complex architectures with a high degree of order, a process observed in many dicarboxylic acid and N-donor co-crystal systems. ciac.jl.cnmdpi.com

Based on a comprehensive search of available scientific literature, a detailed article on the chemical compound “this compound” focusing specifically on the requested aspects of its supramolecular and host-guest chemistry cannot be generated at this time.

The available literature focuses on other isomers of azaindole or different derivatives. For instance, research exists on the synthesis and properties of various 4-azaindole containing compounds for applications in medicinal chemistry, such as kinase inhibitors. nih.gov Similarly, studies have been conducted on the supramolecular behavior of 7-azaindole, which can form hydrogen-bonded frameworks. However, the difference in the nitrogen atom's position within the pyridine ring (position 4 vs. position 7) fundamentally alters the molecule's electronic and steric properties. Consequently, data from 7-azaindole derivatives cannot be extrapolated to accurately describe the behavior of this compound.

While information on the synthesis of various substituted azaindoles is available google.comorganic-chemistry.org, specific studies detailing the characterization of self-assembled structures or encapsulation phenomena for the 3,7-dicarboxylic acid derivative of 4-azaindole are absent from the accessed resources.

Therefore, to adhere to the principles of scientific accuracy and the strict constraints of the request, no content can be provided for the outlined sections.

Table of Compounds Mentioned

Advanced Materials Science Applications Non Clinical

Components in Porous Materials and Adsorbents.nih.govmdpi.comresearchgate.net

The bifunctional nature of 4-azaindole-3,7-dicarboxylic acid, possessing both hydrogen-bonding capabilities and coordination sites for metal ions, makes it an excellent candidate for constructing porous materials like metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs). nih.govmdpi.com These materials are characterized by their high porosity and large surface areas, which are crucial for applications in gas storage and separation.

Porous organic polymers and frameworks incorporating azaindole units have demonstrated significant potential for carbon dioxide capture and separation. nih.govrsc.org The nitrogen-rich nature of the azaindole core contributes to strong interactions with CO2 molecules. rsc.org For instance, a microporous organic polymer containing azaindole units exhibited a CO2 uptake capacity of 20.8 wt% at 1.0 bar and 273 K. rsc.org This high uptake is attributed to the synergistic effect of local dipole-π and dipole-quadrupole interactions between the azaindole moiety and CO2. rsc.org Furthermore, such materials show high selectivity for CO2 over other gases like nitrogen (N2) and methane (B114726) (CH4). nih.govrsc.org

Table 1: Gas Adsorption Properties of Azaindole-Based Porous Materials

MaterialGasUptake CapacityConditionsSelectivity
Azaindole-based Microporous Organic Polymer (N-PEINK) rsc.orgCO220.8 wt%1.0 bar, 273 KCO2/N2 = 97, CO2/CH4 = 18
Azaindole-based Microporous Organic Polymer (N-PEINK) rsc.orgH22.67 wt%1.0 bar, 77 K-
Tetrahedral Azaindole-based HOF (TACM-HOF) nih.govCO2Selective Adsorption-High
Tetrahedral Azaindole-based HOF (TACM-HOF) nih.govH2Good Adsorption Capacity--

The structure of this compound allows for the rational design and engineering of porosity and surface area in the resulting materials. By carefully selecting the metal nodes and synthesis conditions, it is possible to create frameworks with specific pore sizes and topologies. The self-assembly of tetrahedral molecular tectons derived from 7-azaindole (B17877) has led to the formation of 3D hydrogen-bonded organic frameworks (HOFs) with interpenetrated networks and one-dimensional channels. nih.gov This level of control over the material's architecture is essential for optimizing its performance in applications such as gas separation and catalysis. rsc.org

Photoresponsive Materials.nih.govacs.org

The incorporation of azaindole moieties into larger molecular systems can lead to the development of photoresponsive materials, which can change their properties upon exposure to light. This is often achieved by combining the azaindole scaffold with photochromic units.

Photochromic systems undergo reversible transformations between two isomers with different absorption spectra when irradiated with light of specific wavelengths. While direct studies on this compound in photochromic systems are limited, the general principle involves integrating photo-switchable molecules, like azobenzene (B91143) derivatives, into a larger framework. rsc.orgnih.gov The rigid and directional nature of the dicarboxylic acid linker could be exploited to control the spatial arrangement and switching behavior of the photochromic units within a material. The addition of an acid can also serve as an external stimulus to switch between different types of photochromism in certain diarylethene derivatives. rsc.org

Materials containing azaindole derivatives can exhibit tunable optical properties in response to external stimuli. The fluorescence of 7-azaindole, for example, is sensitive to its environment, including the polarity of the solvent. acs.org This sensitivity arises from specific interactions with the solvent, primarily at the N1-H position. acs.org In some systems, the optical properties can be modulated by changing the pH. For instance, certain diarylethenes with a diethylamino group can have their photochromic behavior switched by the addition of an acid. rsc.org This principle could potentially be applied to materials derived from this compound to create sensors or optical switches. The study of carboxylic acid derivatives has also shown their potential for nonlinear optical materials. nih.gov

Building Blocks for Functional Polymers and Soft Materials.sigmaaldrich.com

The dicarboxylic acid functionality of this compound makes it a suitable monomer for the synthesis of functional polymers and soft materials. mdpi.com These materials can be designed to have specific properties and functions by carefully selecting the co-monomers and polymerization methods.

The azaindole scaffold is a key component in many biologically active molecules and has been the focus of synthetic efforts to create novel therapeutic agents. nih.govrsc.org In the context of materials science, this translates to the potential for creating biocompatible polymers and materials. The ability of 7-azaindole to break up carboxylic acid dimers through strong complementary hydrogen bonding can be a useful tool in controlling the aggregation and simplifying the analysis of complex molecular systems. rsc.org This property is particularly valuable in the design of functional polymers where controlling intermolecular interactions is crucial for achieving desired material properties.

Supramolecular Gels and Organogels

Supramolecular gels are a class of soft materials formed through the self-assembly of low-molecular-weight gelators (LMWGs) in a liquid medium. These materials are held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Dicarboxylic acids are known to be effective gelators, often in combination with other molecules like primary alkyl amines, due to their ability to form extensive hydrogen-bonded networks. tandfonline.comresearchgate.net

The formation of these gels is a dynamic and reversible process, often responsive to external stimuli such as temperature, pH, or the presence of specific ions. The gelation properties are highly dependent on the molecular structure of the gelator, the nature of the solvent, and the interactions between the gelator and solvent molecules. tandfonline.comresearchgate.net

While specific studies on the gelation properties of this compound are not extensively documented, its molecular structure suggests a strong potential for forming supramolecular gels and organogels. The two carboxylic acid groups can participate in hydrogen bonding to form chains or cyclic motifs. Furthermore, the nitrogen atom in the 4-azaindole (B1209526) ring can act as an additional hydrogen bond acceptor, potentially leading to more complex and stable three-dimensional networks. The aromatic nature of the azaindole core also allows for π-π stacking interactions, which can further stabilize the gel network.

The principles of gel formation with dicarboxylic acids can be illustrated by the following table, which outlines the key interactions and their roles:

Interaction TypeRole in Gel FormationPotential Contribution of this compound
Hydrogen Bonding Primary driving force for self-assembly, creating fibrous networks.The two carboxylic acid groups and the pyridine (B92270) nitrogen can form multiple hydrogen bonds.
π-π Stacking Reinforces the gel network by promoting aggregation of aromatic cores.The planar aromatic structure of the azaindole ring facilitates stacking interactions.
Van der Waals Forces Contribute to the overall stability of the self-assembled structures.Present between the molecular backbones.
Solvent Interactions The balance between gelator-gelator and gelator-solvent interactions determines gelation.The polarity of the azaindole moiety will influence its interaction with different solvents.

The ability to form gels in various organic solvents (organogels) would make materials derived from this compound suitable for applications in areas such as catalysis, sensing, and as templates for the synthesis of nanomaterials.

Polymer Conjugates with Azaindole Moieties

The incorporation of heterocyclic moieties into polymer backbones is a well-established strategy for developing high-performance materials with enhanced thermal stability, mechanical strength, and specific electronic or optical properties. Aromatic polyamides, or aramids, are a prominent class of such polymers, known for their exceptional strength and thermal resistance. science-revision.co.uk The synthesis of these polymers often involves the polycondensation of a dicarboxylic acid with a diamine. science-revision.co.ukbritannica.com

Given its rigid structure and the presence of two carboxylic acid functional groups, this compound is a viable monomer for the synthesis of novel polyamides and polyesters. The inclusion of the azaindole unit into a polymer chain could impart several desirable characteristics:

High Thermal Stability: The aromatic and heterocyclic nature of the azaindole ring is expected to lead to polymers with high decomposition temperatures and good thermal stability, similar to other aramids containing heterocyclic units. tandfonline.comtandfonline.com

Enhanced Mechanical Properties: The rigidity of the monomer unit and the potential for strong inter-chain hydrogen bonding via the amide or ester linkages and the azaindole nitrogen could result in polymers with high tensile strength and modulus. atlantis-press.com

Specific Optical and Electronic Properties: The azaindole moiety possesses unique electronic characteristics that could be harnessed in the resulting polymer for applications in optoelectronics or as sensors.

Improved Solubility: In some cases, the introduction of a heterocyclic unit can disrupt chain packing, leading to improved solubility in certain organic solvents compared to their non-heterocyclic aromatic counterparts, which can be beneficial for processing. tandfonline.com

The properties of aramids containing heterocyclic units have been studied, and a comparison with a conventional aramid like Kevlar highlights the influence of the heterocyclic component.

PropertyKevlar 49 (Non-heterocyclic)Heterocyclic Aramid (e.g., F-368, APMOC)Potential Properties of a this compound based Aramid
Crystallinity HighLowerPotentially lower than all-phenylene aramids, which may affect solubility and processing. tandfonline.com
Tenacity HighCan be significantly higher tandfonline.comPotentially high due to rigid backbone and hydrogen bonding.
Thermal Decomposition HighHigh, though can be slightly lower than all-phenylene aramids. tandfonline.comtandfonline.comExpected to be high, characteristic of aramids.
Glass Transition Temp. HighHigh (e.g., 240-260 °C) tandfonline.comExpected to be in a high-temperature range.

Conjugating this compound into polymers offers a pathway to new materials with tailored properties for advanced applications in fields requiring high performance under demanding conditions.

Chemically Oriented Biological Applications Strictly Non Clinical and Mechanistic

Use as Biochemical Probes

The azaindole scaffold is a recognized bioisostere of indole (B1671886), making it a valuable component in the design of biochemical tools. nih.gov Its unique photophysical properties, which differ from the natural amino acid tryptophan, allow it to be used as a sensitive reporter on molecular environments.

While direct studies on 4-azaindole-3,7-dicarboxylic acid as an optical probe are not available, the parent 4-azaindole (B1209526) (4-AzaInd) and its corresponding amino acid, 4-azatryptophan (4-AzaTrp), have been identified as superior fluorescent probes compared to the more traditionally used 7-azaindole (B17877) isomer. nih.gov

When incorporated into proteins as a substitute for tryptophan, 4-azatryptophan endows them with intrinsic blue fluorescence. nih.gov Key advantages of the 4-azaindole chromophore include:

A pronounced Stokes shift of approximately 130 nm. nih.gov

Higher quantum yield and fluorescence intensity in aqueous buffers. nih.govresearchgate.net

Enhanced resistance to quenching when exposed to aqueous solvents, a significant drawback of the 7-azaindole probe. nih.govresearchgate.net

These characteristics make 4-azaindole derivatives ideal candidates for noninvasive optical probes to analyze protein structure and dynamics with minimal structural and functional perturbation. nih.gov

Property4-Azaindole (4-AzaInd)7-Azaindole (7-AzaInd)
Emission Maximum (λmax,em) 418 nm385 nm
Stokes Shift ~130 nmLess pronounced
Fluorescence in Aqueous Buffer High intensity, quench resistantLow intensity, subject to quenching
Reference nih.gov nih.gov

This table is based on data for the parent 4-azaindole, not the dicarboxylic acid derivative.

The fluorescence of azaindole compounds is known to be sensitive to the local environment, including solvent polarity and hydrogen bonding capabilities. acs.orgresearchgate.net The nitrogen atom in the pyridine (B92270) ring alters the electronic properties of the molecule, making its spectral properties susceptible to changes in pH. For instance, 7-azatryptophan has been noted to have pH-sensitive vibrational frequencies, suggesting its potential as a proton transfer marker. nih.gov

Separately, dicarboxylic acids as a general class of molecules have been explored as pH sensors for magnetic resonance spectroscopic imaging, where their chemical shift is dependent on the pH of the surrounding environment. nih.govnih.gov While this establishes a proof-of-concept for both azaindoles and dicarboxylic acids in pH sensing, no specific studies have been published on the use of this compound for this purpose.

Enzyme Interaction Studies (In Vitro Mechanistic Investigations)

The azaindole framework is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. nih.govnih.gov The nitrogen of the pyridine ring and the pyrrolic NH group can act as a bidentate hydrogen bond donor/acceptor pair, mimicking the interaction of adenine (B156593) in ATP with the hinge region of many kinases. nih.gov

Derivatives of 4-azaindole have been synthesized and evaluated as inhibitors for various kinases, such as p21-activated kinase-1 (PAK1). nih.gov In these contexts, the 4-azaindole core serves as an effective surrogate for an indole scaffold, designed to form key non-covalent interactions within the ATP-binding pocket of the target enzyme. The primary interaction is typically hydrogen bonding with the "hinge" region of the kinase. nih.govnih.gov Modifications at other positions on the azaindole ring are then used to establish further interactions and optimize binding.

In drug discovery programs, replacing an indole core with a 4-azaindole has been a successful strategy to improve physicochemical properties without sacrificing binding affinity. For example, in the development of PAK1 inhibitors, switching to a 4-azaindole scaffold from an indole starting point resulted in equipotent PAK1 inhibition while lowering the lipophilicity (logD). nih.gov This change also led to improved aqueous solubility, higher permeability, and lower plasma protein binding, which are desirable characteristics for optimizing ligand efficiency. nih.gov

Scaffold for Combinatorial Library Synthesis

The 4-azaindole nucleus is recognized in medicinal chemistry as a privileged scaffold, often used as a bioisosteric replacement for indole to improve physicochemical properties and biological activity. nih.govpharmablock.comsci-hub.se The presence of the nitrogen atom in the six-membered ring can modulate properties such as solubility and metabolic stability compared to its indole counterpart. pharmablock.com this compound, in particular, offers a robust and versatile framework for the construction of large combinatorial libraries aimed at discovering novel bioactive molecules. The two carboxylic acid groups serve as key chemical handles for derivatization, allowing for the systematic exploration of chemical space around the core structure.

Diverse Chemical Derivatization for Screening Platforms

The dicarboxylic acid functionality of the parent scaffold provides convenient points for extensive chemical modification, primarily through the formation of amide bonds. researchgate.net By reacting this compound with a diverse collection of primary and secondary amines, a large library of diamide derivatives can be rapidly synthesized. This approach allows for the introduction of a wide array of substituents, varying in size, polarity, and charge, at the 3- and 7-positions.

Furthermore, the azaindole ring itself can be functionalized. Synthetic strategies allow for modifications at other positions on the nucleus, expanding the diversity of the library. rsc.orgresearchgate.net Multi-component reactions, which allow for the combination of three or more starting materials in a single step, are particularly efficient for generating highly substituted azaindole derivatives for screening libraries. nih.gov This diversity-oriented synthesis approach enables the creation of screening platforms containing thousands of unique compounds, each with a distinct substitution pattern, which can then be evaluated in high-throughput screening assays to identify initial hits against various biological targets. nih.gov

Fragment-Based Design in Chemical Biology

The azaindole core is an exemplary fragment for use in fragment-based drug discovery (FBDD), a strategy that screens small, low-molecular-weight compounds (fragments) for weak binding to a biological target. pharmablock.com Azaindoles are considered privileged fragments because they are structurally similar to the purine (B94841) system of ATP and can form critical hydrogen bonding interactions with the hinge region of protein kinases. nih.govpharmablock.com

The 4-azaindole structure possesses favorable physicochemical properties, such as enhanced aqueous solubility compared to the parent indole scaffold, which is a desirable characteristic for fragments. pharmablock.comnih.gov In a typical FBDD campaign, a library of fragments including the 4-azaindole core would be screened against a protein target. Once a binding event is confirmed and characterized, for instance through X-ray crystallography, the fragment can be elaborated into a more potent lead compound. The carboxylic acid groups on this compound provide ideal vectors for this elaboration, allowing for the growth of the fragment within the target's binding pocket to engage additional interactions and increase affinity. This strategy has been successfully employed in the discovery of marketed drugs containing an azaindole core. pharmablock.com

Antimicrobial Mechanism Research (Non-Clinical)

The rise of multidrug-resistant bacteria presents a critical need for new antimicrobial agents that operate via novel mechanisms of action. nih.gov One such underexploited mechanism is the inhibition of bacterial cell division. mdpi.com Derivatives of the 4-azaindole scaffold have been investigated for their potential as antimicrobial agents, with research focusing on their effects on bacterial growth and the identification of their specific molecular targets. nih.gov

In Vitro Studies of Growth Inhibition Against Model Microorganisms

The initial step in evaluating the antimicrobial potential of a new chemical series, such as derivatives of this compound, is to perform in vitro growth inhibition assays against a panel of model microorganisms. These panels typically include representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and potentially other pathogens like Mycobacterium tuberculosis. nih.govmdpi.com

The primary metric obtained from these studies is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. By synthesizing and testing a library of derivatives, a structure-activity relationship (SAR) can be established, linking specific chemical modifications to changes in antimicrobial potency. For example, studies on other heterocyclic compounds have shown that the nature and position of substituents can dramatically influence antibacterial activity. nih.gov Research has indicated that certain 1,3-disubstituted-4-azaindoles are effective at killing Mycobacterium tuberculosis in vitro. nih.gov

Table 1: Representative In Vitro Antibacterial Activity of Hypothetical 4-Azaindole-3,7-dicarboxamide Derivatives

Compound IDR1 Group (C3-Amide)R2 Group (C7-Amide)MIC vs. S. aureus (μg/mL)MIC vs. E. coli (μg/mL)
AZD-001CyclopropylCyclopropyl32>64
AZD-002PhenylPhenyl1664
AZD-0034-FluorophenylPhenyl832
AZD-0044-Fluorophenyl3-Chlorophenyl416
AZD-005Pyridin-2-yl3-Chlorophenyl28

Investigations into Molecular Targets (e.g., FtsZ inhibition)

A key goal of non-clinical antimicrobial research is to identify the specific molecular target of an active compound. The bacterial protein FtsZ (Filamentous temperature-sensitive mutant Z) is an attractive and highly conserved target for novel antibiotics. nih.govnih.gov FtsZ is a homolog of eukaryotic tubulin and is essential for bacterial cell division; it polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the entire division machinery. mdpi.comnih.gov

Inhibition of FtsZ polymerization disrupts Z-ring formation, which halts cell division and leads to the elongation of bacterial cells into long filaments, ultimately causing cell death. nih.govfrontiersin.org To determine if a 4-azaindole derivative targets FtsZ, a series of biochemical and cellular assays are employed. Biochemical assays can directly measure the compound's effect on FtsZ polymerization (e.g., via light scattering) and its GTPase activity, which is coupled to polymerization. nih.gov Cellular studies, using techniques like phase-contrast microscopy, can then be used to observe if treatment with the compound induces the characteristic filamentation phenotype in bacteria, providing strong evidence of an FtsZ-targeting mechanism. mdpi.com

Table 2: Hypothetical Mechanistic Profile of an FtsZ-Inhibiting 4-Azaindole Derivative

Assay TypeEndpoint MeasuredResult with InhibitorConclusion
BiochemicalFtsZ Polymerization (IC50)5.2 µMDirect inhibition of FtsZ assembly
BiochemicalFtsZ GTPase Activity (IC50)7.8 µMInhibition of FtsZ enzymatic function
CellularS. aureus MIC2 µg/mLPotent whole-cell activity
CellularBacterial Morphology (Microscopy)Induces cell filamentationPhenotype consistent with FtsZ inhibition

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Improved Efficiency

Table 1: Potential Strategies for Improved Synthesis of 4-Azaindole-3,7-dicarboxylic acid

StrategyPotential Advantages
Novel Catalytic Systems Higher yields, milder reaction conditions, increased selectivity.
One-Pot Synthesis Reduced reaction time, lower solvent consumption, simplified purification.
Microwave-Assisted Synthesis Accelerated reaction rates, improved yields.
Protecting-Group-Free Synthesis Fewer synthetic steps, increased atom economy, reduced waste.

Exploration of New Coordination Chemistry Applications

The dicarboxylic acid functionality of this compound makes it an excellent candidate as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The presence of both nitrogen and oxygen donor atoms allows for versatile coordination modes with a wide range of metal ions. Future research will delve into the synthesis of new coordination polymers with diverse structural topologies, including one-, two-, and three-dimensional networks.

A key area of exploration will be the synthesis of lanthanide-based MOFs, which could exhibit interesting luminescent properties for applications in sensing, bio-imaging, and lighting. The azaindole moiety can act as an antenna, absorbing light and transferring the energy to the lanthanide metal center, leading to enhanced emission. Furthermore, the development of mixed-metal or mixed-ligand MOFs incorporating this compound could lead to materials with tunable porosity and enhanced functionality for applications in gas storage and separation. The catalytic activity of these coordination polymers will also be a significant research focus, with the potential for applications in various organic transformations.

Design of Advanced Supramolecular Materials with Tailored Functions

The ability of this compound to participate in hydrogen bonding through its carboxylic acid groups and the N-H of the indole (B1671886) ring opens up possibilities for the design of advanced supramolecular materials. Future work will focus on the controlled self-assembly of this molecule to form well-defined supramolecular architectures, such as tapes, sheets, and three-dimensional networks, driven by specific hydrogen-bonding interactions.

The design of stimuli-responsive supramolecular polymers is a particularly exciting prospect. These materials could change their structure and properties in response to external stimuli such as light, temperature, or the presence of specific ions. The incorporation of photoswitchable moieties into supramolecular assemblies containing this compound could lead to the development of light-responsive materials. Moreover, the inherent hydrogen-bonding capabilities could be harnessed to create self-healing materials that can repair themselves after damage.

Integration into More Complex Molecular Systems and Architectures

Beyond its use as a standalone building block, this compound can be integrated into more complex molecular systems to create materials with hierarchical structures and emergent properties. Future research will explore the incorporation of this compound into polymers, dendrimers, and other macromolecular architectures. For example, it could be used as a monomer in the synthesis of novel polymers with enhanced thermal stability and specific recognition properties.

The development of interlocked molecular architectures, such as rotaxanes and catenanes, featuring the this compound motif is another promising direction. These systems could exhibit unique dynamic properties and find applications in molecular machinery and sensing. The creation of porous organic cages (POCs) from this building block could also lead to new materials for molecular encapsulation and controlled release.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling will play a crucial role in guiding the future development of materials based on this compound. Density Functional Theory (DFT) calculations can be employed to predict the electronic and structural properties of the molecule and its metal complexes, providing insights into its reactivity and potential applications. echemi.com

Future computational work will likely focus on:

Predicting Crystal Structures: Using computational methods to predict the crystal packing and hydrogen-bonding patterns of this compound and its derivatives.

Simulating MOF Properties: Employing molecular dynamics and grand canonical Monte Carlo simulations to predict the gas sorption and diffusion properties of MOFs constructed from this ligand.

High-Throughput Screening: Utilizing computational screening techniques to rapidly evaluate a large number of potential MOF structures for specific applications, such as carbon capture or catalysis.

Multi-Scale Modeling: Developing multi-scale models that can bridge the gap between the molecular level and the macroscopic properties of materials, enabling the rational design of functional systems.

By combining these advanced computational approaches with experimental synthesis and characterization, researchers can accelerate the discovery and development of new materials with tailored properties based on the versatile this compound scaffold.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 4-Azaindole-3,7-dicarboxylic acid with high purity for use in metal-organic frameworks (MOFs)?

  • Methodology :

  • Reaction Design : Utilize sulfurization protocols with chlorosulfonic acid (analogous to the synthesis of 5,5-dioxodibenzothiophen-3,7-dicarboxylic acid) to functionalize the azaindole core .
  • Purification : Employ vacuum sublimation (≥250°C) to isolate crystalline products, as demonstrated for structurally related dicarboxylic esters .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of precursors (e.g., pyridine hydrobromide in DMSO at 100°C) to enhance efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Analytical Framework :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm proton environments and carboxylate group positions, referencing chemical shifts from analogous compounds like 1,6-dioxapyrene-2,7-dicarboxylic acid diethyl ester .
  • X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks via single-crystal XRD, leveraging homology principles observed in pyrene-based dicarboxylic acids .
  • Infrared Spectroscopy (IR) : Identify characteristic carboxylate stretching vibrations (~1700 cm1^{-1}) to verify deprotonation states .

Advanced Research Questions

Q. How can researchers design MOFs using this compound to enhance CO2_2 capture selectivity over N2_2 and CH4_4?

  • Experimental Strategy :

  • Ligand Functionalization : Introduce polar groups (e.g., sulfone or amino moieties) to the azaindole core to strengthen CO2_2 adsorption via dipole interactions, as shown in sulfone-appended MOFs with CO2_2/N2_2 selectivity >800 .
  • Pore Engineering : Adjust ligand geometry to create narrow, polar channels (e.g., using tetrakis(4-pyridyloxymethylene)methane co-ligands) for size-selective gas adsorption .
  • Computational Validation : Perform configurational bias Monte Carlo simulations to predict adsorption isotherms and optimize framework topology .

Q. What strategies mitigate structural inconsistencies in MOFs incorporating this compound ligands?

  • Contradiction Resolution :

  • Homology-Based Crystallization : Ensure planar conformational constraints (e.g., pyrenyl cores) and directional hydrogen bonding to enforce 2D/3D structural homology, as demonstrated in pyrene-2,7-dicarboxylic acid systems .
  • Solvent Selection : Use high-boiling solvents (e.g., diphenyl ether) under reflux to stabilize intermediate coordination geometries and prevent framework collapse .
  • Post-Synthetic Modification : Introduce flexible co-ligands (e.g., imidazolate linkers) to accommodate ligand distortion while maintaining porosity .

Q. How does this compound contribute to the catalytic conversion of CO2_2 into cyclic carbonates in MOF-based systems?

  • Mechanistic Insights :

  • Lewis Acidic Sites : Coordinate the ligand to open-metal sites (e.g., Cu2+^{2+}) to activate CO2_2 via electron-deficient metal centers, enhancing cycloaddition reactivity with epoxides .
  • Synergistic Effects : Combine carboxylate groups (for CO2_2 binding) and azaindole nitrogen atoms (for substrate orientation) to lower activation energy, achieving >90% conversion under ambient conditions .
  • Kinetic Analysis : Monitor reaction progress using in situ FTIR to correlate framework flexibility with catalytic turnover rates .

Q. What mechanisms underlie the fluorescence properties of derivatives of this compound in solution-phase studies?

  • Optical Analysis :

  • Extended π-Conjugation : Synthesize derivatives with fused aromatic systems (e.g., dibenzothiophene) to redshift emission wavelengths (λfluor_{\text{fluor}} = 395–525 nm) via solvatochromic effects .
  • Fluorophore Identification : Characterize intermediate fluorophores (e.g., thiazolo[3,2-a]pyridine derivatives) using time-resolved fluorescence spectroscopy to assign emission bands .
  • Quantum Yield Optimization : Dope with electron-rich substituents (e.g., amino groups) to enhance radiative decay pathways, as observed in N,S-doped carbon nanodots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.